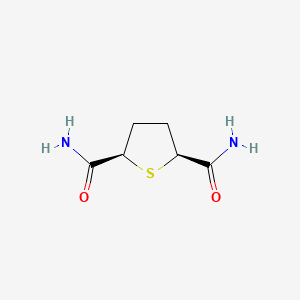
(2R,5S)-thiolane-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-thiolane-2,5-dicarboxamide is a chemical compound with a unique structure that includes a thiolane ring and two carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-thiolane-2,5-dicarboxamide typically involves the reaction of thiolane derivatives with amide-forming reagents. One common method includes the use of thiolane-2,5-dicarboxylic acid as a starting material, which is then reacted with ammonia or amine derivatives under controlled conditions to form the dicarboxamide compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by controlling reaction conditions such as temperature, pressure, and flow rates .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-thiolane-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiolane derivatives with reduced functional groups.
Substitution: The carboxamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2R,5S)-thiolane-2,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2R,5S)-thiolane-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2R,5S)-thiolane-2,5-dicarboxamide include:
- (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate
- (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxamide
- (2R,5S)-1-allyl-2,5-dimethylpiperazine
Uniqueness
What sets this compound apart from similar compounds is its unique thiolane ring structure combined with two carboxamide groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H10N2O2S |
|---|---|
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
(2R,5S)-thiolane-2,5-dicarboxamide |
InChI |
InChI=1S/C6H10N2O2S/c7-5(9)3-1-2-4(11-3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10)/t3-,4+ |
Clave InChI |
QRBZPDMTTFGWPW-ZXZARUISSA-N |
SMILES isomérico |
C1C[C@H](S[C@H]1C(=O)N)C(=O)N |
SMILES canónico |
C1CC(SC1C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















